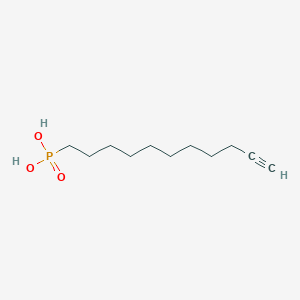
Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid is a complex organic compound with a unique structure that includes multiple amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid typically involves multiple steps. The starting materials often include amino acids and acylating agents. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions to maximize yield and purity. Common techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions that can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N,N-dimethylacetamide hydrochloride
- Aminomethyl propanol
Uniqueness
2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid is unique due to its multiple amide groups, which provide a high degree of flexibility and potential for forming various interactions. This makes it particularly useful in applications where specific molecular interactions are required.
Properties
CAS No. |
57866-07-6 |
|---|---|
Molecular Formula |
C11H20N4O5 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-13(8(16)4-12)5-9(17)14(2)6-10(18)15(3)7-11(19)20/h4-7,12H2,1-3H3,(H,19,20) |
InChI Key |
HZSSBTNUQAWILO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)




![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)

![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)


![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)

![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)

